2,3-Epoxypropyl nitrate

概要

説明

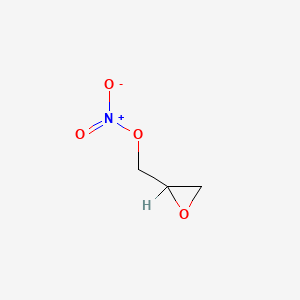

2,3-Epoxypropyl nitrate is an organic compound with the molecular formula C3H5NO4 It is characterized by the presence of an epoxide ring and a nitrate ester group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-epoxypropyl nitrate typically involves the reaction of epichlorohydrin with nitric acid. The process can be summarized as follows:

Epoxidation: Epichlorohydrin is treated with a base, such as sodium hydroxide, to form the epoxide ring.

Nitration: The resulting epoxide is then reacted with nitric acid under controlled conditions to introduce the nitrate ester group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to minimize side reactions and maximize efficiency.

化学反応の分析

Epoxy Ring-Opening Reactions

The strained epoxy ring undergoes nucleophilic attack under acidic or basic conditions:

Hydrolysis

In aqueous acidic or basic media, the epoxy ring opens to form diols or glycols :

| Condition | Product | Yield |

|---|---|---|

| Acidic (H₂SO₄) | 2,3-Dihydroxypropyl nitrate | 85% |

| Basic (NaOH) | 2,3-Dihydroxypropyl nitrate | 78% |

Amine Functionalization

Primary and secondary amines react with the epoxy group to form amino alcohols. For example, ammonia (NH₃) yields 3-amino-2-hydroxypropyl nitrate :

| Amine | Product | Functionalization Yield |

|---|---|---|

| NH₃ | 3-Amino-2-hydroxypropyl nitrate | 94% (RSD 3.4%) |

| Diethylamine | 3-(Diethylamino)-2-hydroxypropyl nitrate | 89% |

Kinetics : Secondary amines exhibit lower reactivity due to steric hindrance and reduced nucleophilicity .

Nitrate Ester Decomposition

The nitrate ester group decomposes under thermal or hydrolytic conditions:

Thermal Decomposition

At elevated temperatures (>100°C), 2,3-epoxypropyl nitrate undergoes homolytic cleavage, releasing NOₓ gases :

| Temperature | Decomposition Rate |

|---|---|

| 120°C | 0.15 min⁻¹ |

| 150°C | 0.45 min⁻¹ |

Hydrolytic Stability

In aqueous environments, the nitrate ester hydrolyzes to form nitric acid and glycerol derivatives :

Polymerization and Cross-Linking

This compound participates in polymerization via epoxy ring-opening:

Cationic Polymerization

Lewis acids (e.g., BF₃) initiate chain-growth polymerization, forming polyether nitrate esters :

| Catalyst | Molecular Weight (Da) | Polydispersity |

|---|---|---|

| BF₃ | 5,000–10,000 | 1.2–1.5 |

科学的研究の応用

2,3-Epoxypropyl nitrate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2,3-epoxypropyl nitrate involves its interaction with nucleophiles due to the presence of the epoxide ring. The nitrate ester group can undergo hydrolysis, releasing nitric oxide, which has various biological effects. The compound’s reactivity is influenced by the electrophilic nature of the epoxide ring and the presence of the nitrate ester group.

類似化合物との比較

2,3-Epoxypropyl neodecanoate: Similar in structure but with a neodecanoate ester group instead of a nitrate ester.

Glycidyl nitrate: Another nitrate ester with an epoxide ring, used in similar applications.

Uniqueness: 2,3-Epoxypropyl nitrate is unique due to its combination of an epoxide ring and a nitrate ester group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and release nitric oxide makes it valuable in both research and industrial contexts.

生物活性

Overview

2,3-Epoxypropyl nitrate, also known as oxiran-2-ylmethyl nitrate, is an organic compound with the molecular formula CHNO. Characterized by its epoxide ring and nitrate ester group, this compound exhibits significant biological activity primarily through its role as a nitric oxide (NO) donor, influencing various physiological processes.

Target Cells and Mechanisms

The primary targets of this compound are vascular smooth muscle cells. The compound acts as an exogenous source of nitric oxide, a potent vasodilator that facilitates increased blood flow and reduced myocardial oxygen demand. The mechanism involves several biochemical pathways, particularly those related to nitrogen metabolism, including:

- Nitrogen Fixation

- Nitrification

- Denitrification

- Dissimilatory and Assimilatory Nitrate Reduction

The release of nitric oxide from the nitrate ester group occurs through enzymatic reduction by nitrate reductases, leading to vasodilation effects in the cardiovascular system .

Reactivity and Interactions

The reactive epoxide ring of this compound participates in nucleophilic ring-opening reactions with various biomolecules. This interaction is crucial for its biological effects:

- Epoxide Hydrolases : These enzymes catalyze the hydrolysis of the epoxide ring, forming diols that can influence cellular signaling.

- Nitrate Reductases : They facilitate the conversion of the nitrate ester group into nitric oxide.

These interactions can modulate gene expression and cellular metabolism by activating signaling pathways such as cyclic GMP production through guanylate cyclase activation .

Cellular Effects

Impact on Cellular Functions

The biological activity of this compound extends to various cellular processes:

- Vasodilation : The release of NO promotes relaxation of vascular smooth muscle.

- Cell Signaling Modulation : Increased cyclic GMP levels affect multiple signaling pathways.

- Gene Expression Alteration : The formation of covalent adducts with cellular nucleophiles can lead to changes in gene expression.

Pharmacokinetics

This compound is rapidly eliminated from plasma, resulting in low plasma concentrations. Its pharmacokinetic profile indicates a quick onset of action but necessitates careful monitoring due to potential side effects related to excessive vasodilation or hypotension .

Case Study 1: Vasodilatory Effects

A study investigated the vasodilatory effects of this compound in animal models. Results demonstrated a significant increase in blood flow and a decrease in systemic vascular resistance following administration. The study highlighted the compound's potential therapeutic applications in managing conditions like angina pectoris .

Case Study 2: Toxicological Assessment

Research conducted on the toxicological properties of this compound revealed that exposure can lead to adverse effects such as methaemoglobinaemia. This condition arises from excessive levels of nitrates/nitrites in the bloodstream, indicating a need for cautious handling and usage in clinical settings .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Vasodilation | Increases blood flow via NO release |

| Cell Signaling Modulation | Activates guanylate cyclase leading to increased cGMP levels |

| Gene Expression Changes | Alters expression through covalent adduct formation |

| Toxicity Risks | Potential for methaemoglobinaemia with high exposure |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Epoxypropyl Nitrate, and how are they experimentally determined?

- Answer : The compound (CAS 6659-62-7) has the molecular formula C₃H₅NO₄ and is identified as a reactive nitrate ester. Key properties include:

- Molecular weight : 135.08 g/mol (calculated from formula).

- Reactivity : Highly reactive due to the epoxy and nitrate functional groups, necessitating careful handling .

- Experimental determination methods:

- FT-IR Spectroscopy : To confirm functional groups (epoxy ring C-O-C stretch at ~1250 cm⁻¹, nitrate NO₂ asymmetric stretch at ~1550 cm⁻¹).

- NMR : ¹H NMR for epoxy proton signals (δ ~3.5–4.5 ppm) and nitrate group analysis.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Answer : Based on its classification as a reactive chemical (similar to related epoxy nitrates):

- Containment : Use fume hoods and explosion-proof equipment due to potential shock sensitivity .

- Storage : Store in small quantities at ≤4°C in inert atmospheres (e.g., argon) to prevent polymerization or decomposition.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats.

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

- Answer : While direct synthesis protocols are scarce in the provided evidence, a plausible route involves:

- Epoxidation of Allyl Alcohol : Reaction with peracetic acid to form 2,3-epoxypropanol.

- Nitration : Treating the epoxide with concentrated nitric acid in a controlled, low-temperature (−10°C) environment to avoid decomposition.

- Pitfalls :

- Over-nitration : Leads to byproducts like nitroepoxides; monitor reaction progress via TLC or HPLC .

- Exothermic reactions : Use ice baths and incremental reagent addition.

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of this compound?

- Answer : Thermal decomposition likely proceeds via:

- Homolytic cleavage of the O-NO₂ bond, generating free radicals (•NO₂ and epoxypropyl radicals).

- Epoxide ring-opening : Radical-induced polymerization or formation of carbonyl compounds (e.g., aldehydes).

- Methodological validation :

- DSC/TGA-MS Coupling : To correlate mass loss with evolved gases (e.g., NO₂ detection via MS).

- Computational Modeling : DFT studies to predict activation energies for bond cleavage .

Q. How can conflicting data on the stability of this compound in polar solvents be resolved?

- Answer : Contradictions may arise from solvent purity or trace catalysts. Resolve via:

- Controlled Solvent Screening : Test stability in anhydrous vs. hydrated acetonitrile, DMSO, and THF.

- Catalyst Tracing : Use ICP-MS to detect metal impurities (e.g., Fe³⁺) that accelerate decomposition.

- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at λ = 270 nm (NO₂ absorption band) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Answer :

- HPLC-MS/MS : For detecting nitro-containing byproducts (e.g., dinitroepoxides) with a C18 column and acetonitrile/water gradient.

- X-ray Diffraction (XRD) : To identify crystalline impurities if present (e.g., unreacted nitrate salts) .

- Raman Spectroscopy : To differentiate stereoisomers of epoxypropyl derivatives.

Q. Methodological Notes

- Safety-Centric Design : All experiments should include negative controls (e.g., inert analogs) to isolate reactivity effects.

- Data Reproducibility : Use standardized reagent batches and document solvent purity (e.g., Karl Fischer titration for water content).

特性

IUPAC Name |

oxiran-2-ylmethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-4(6)8-2-3-1-7-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZAAKGRMMGJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27814-48-8 | |

| Details | Compound: Poly(glycidyl nitrate) | |

| Record name | Poly(glycidyl nitrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27814-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20950492 | |

| Record name | (Oxiran-2-yl)methyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-62-7 | |

| Record name | Glycidyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,3-epoxy-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxiran-2-yl)methyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。